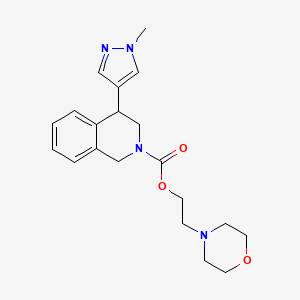

2-morpholinoethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

2-Morpholinoethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 221532-96-3) is a synthetic compound featuring a 3,4-dihydroisoquinoline core substituted with a 1-methylpyrazole group at the 4-position and a morpholinoethyl ester at the 2-position. Its structure combines a heterocyclic aromatic system (pyrazole) with a polar morpholine-derived ester, distinguishing it from tert-butyl-based analogs. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, leveraging its unique solubility and stability profile for targeted applications.

Properties

IUPAC Name |

2-morpholin-4-ylethyl 4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-22-13-17(12-21-22)19-15-24(14-16-4-2-3-5-18(16)19)20(25)27-11-8-23-6-9-26-10-7-23/h2-5,12-13,19H,6-11,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPXFAIHVPFCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)OCCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-morpholinoethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic derivative that combines a morpholinoethyl group with a pyrazole moiety and a dihydroisoquinoline structure. This unique combination suggests potential pharmacological applications, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 301.35 g/mol. The structure features key functional groups that contribute to its biological properties.

| Component | Structure | Functionality |

|---|---|---|

| Morpholinoethyl | Morpholinoethyl | Enhances solubility and bioavailability |

| Pyrazole | Pyrazole | Known for diverse biological activities |

| Dihydroisoquinoline | Dihydroisoquinoline | Potential anti-cancer properties |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 2-morpholinoethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline have demonstrated significant activity against various cancer cell lines. In vitro assays showed that these compounds can induce apoptosis and inhibit cell proliferation.

A study reported that derivatives containing the pyrazole ring exhibited sub-micromolar antiproliferative activity against ovarian cancer cells, with GI50 values ranging from 0.127 to 0.560 μM . The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anti-inflammatory Effects

The pyrazole moiety is also associated with anti-inflammatory properties. Compounds containing this structure have been shown to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation pathways . This suggests that 2-morpholinoethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline could be explored for therapeutic uses in inflammatory diseases.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties, including antibacterial and antifungal activities . The compound may exhibit similar effects due to its structural characteristics, making it a candidate for further investigation in treating infections.

Study 1: Anticancer Properties

In a comparative study, several pyrazole derivatives were synthesized and tested for their CDK inhibitory activities. The results indicated that modifications at the pyrazole ring significantly influenced their potency against cancer cell lines, particularly in inhibiting CDK2 .

Study 2: Anti-inflammatory Activity

A series of experiments demonstrated that certain substituted pyrazoles effectively reduced inflammation markers in animal models. The anti-inflammatory effects were attributed to the inhibition of COX enzymes, leading to decreased prostaglandin synthesis .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits promising pharmacological properties, particularly as a potential therapeutic agent. Research has indicated that derivatives of isoquinoline compounds often demonstrate significant biological activities, including:

- Antitumor Activity : Studies have shown that isoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to 2-morpholinoethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been evaluated for their efficacy against various cancer cell lines, demonstrating cytotoxic effects and the ability to disrupt cell cycle progression .

- Antimicrobial Effects : The presence of the pyrazole moiety enhances the antimicrobial properties of the compound. Research indicates that compounds containing pyrazole rings exhibit activity against a range of bacteria and fungi, making them suitable candidates for developing new antibiotics .

- CNS Activity : Isoquinoline derivatives are known for their neuroactive properties. The morpholino group in this compound may contribute to its ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders .

Agrochemical Applications

Pesticidal Properties

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Research has shown that pyrazole-based compounds can act as effective pest control agents due to their ability to inhibit key enzymes in pests. This could lead to the development of environmentally friendly agricultural chemicals that target specific pests while minimizing harm to non-target organisms .

Material Science

Polymer Chemistry

In material science, the unique chemical properties of 2-morpholinoethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be explored for synthesizing novel polymers. The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability. Studies on similar compounds have indicated improved performance characteristics when integrated into polymer systems .

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antitumor agents, antimicrobial agents | Effective against cancer cells and pathogens |

| Agrochemicals | Pesticides and herbicides | Targeted pest control with reduced environmental impact |

| Material Science | Polymer synthesis | Enhanced mechanical properties and thermal stability |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Ester Group: The morpholinoethyl ester in the target compound introduces polarity, improving aqueous solubility compared to tert-butyl esters, which are highly lipophilic. This makes the target compound more suitable for applications requiring balanced solubility-permeability profiles. Tert-butyl esters are easily cleaved under acidic conditions, acting as transient protecting groups. Morpholinoethyl esters may require specialized cleavage methods, offering stability in acidic environments.

Substituent Chemistry: The 1-methylpyrazole group in the target compound is a heteroaromatic bioisostere, enabling π-π stacking interactions in biological systems. Brominated analogs (e.g., tert-butyl 7-bromo-3,4-dihydroisoquinoline-2-carboxylate from ) exhibit higher reactivity due to the bromine leaving group, making them intermediates in cross-coupling reactions. The methylpyrazole group in the target compound likely reduces such reactivity, enhancing stability.

Tert-butyl groups, while inert, may increase lipophilicity-related toxicity risks. Brominated analogs () require stringent handling due to their reactivity, whereas the target compound’s stability may simplify synthesis workflows.

Q & A

Q. How can researchers optimize the synthesis of 2-morpholinoethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate to improve yield and purity?

Methodological Answer:

- Employ a one-pot synthesis strategy inspired by analogous pyrazole and dihydroisoquinoline derivatives, where sequential alkylation and cyclization steps minimize intermediate purification .

- Use microwave-assisted heating to accelerate reaction kinetics and reduce side-product formation. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF/EtOH mixtures) to enhance solubility of intermediates.

- Characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage.

Q. What techniques are recommended for structural elucidation of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is critical to resolve stereochemistry and confirm the morpholinoethyl and pyrazole substituents .

- Complement crystallographic data with 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon environments, particularly for the dihydroisoquinoline core.

- Validate hydrogen bonding and π-π stacking interactions via Hirshfeld surface analysis to correlate structural features with physicochemical properties.

Q. How should researchers assess the compound’s purity for biological assays?

Methodological Answer:

- Perform HPLC with a C18 column (gradient elution: 0.1% TFA in H₂O/acetonitrile) to quantify impurities. Use UV detection at 254 nm for pyrazole absorption.

- Validate purity thresholds (>95%) via elemental analysis (C, H, N percentages) and cross-check with H NMR integration ratios.

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer:

- Screen against kinase or protease enzyme panels (e.g., tyrosine kinases, caspase-3) due to structural similarities to known heterocyclic inhibitors .

- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, prioritizing conserved residues in active sites.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered morpholinoethyl groups?

Methodological Answer:

- Apply SHELXL’s PART and SUMP commands to model disorder, refining occupancy factors and anisotropic displacement parameters .

- Validate models with R-free cross-validation and compare electron density maps (Fo-Fc) to detect unresolved features. For severe disorder, consider dynamic crystallography (cryo-cooling to 100 K) to stabilize the lattice.

Q. What strategies are effective for designing analogs with improved metabolic stability?

Methodological Answer:

- Replace the morpholinoethyl group with bioisosteres (e.g., thiomorpholine dioxide) to reduce oxidative metabolism. Use ADMET Predictor to simulate metabolic pathways (e.g., CYP3A4-mediated oxidation).

- Synthesize fluorinated pyrazole analogs (e.g., 4-fluorophenyl substitution) to enhance lipophilicity and blood-brain barrier penetration, guided by SAR studies from related heterocycles .

Q. How can comparative analysis with structurally similar compounds inform mechanism-of-action studies?

Methodological Answer:

- Conduct pharmacophore mapping (MOE software) to identify conserved functional groups across active analogs.

- Use kinetic solubility assays (shake-flask method) and parallel artificial membrane permeability assays (PAMPA) to correlate structural modifications with bioavailability trends observed in dihydroisoquinoline derivatives .

Q. What methodologies address challenges in in vivo pharmacokinetic profiling?

Methodological Answer:

- Employ LC-MS/MS for plasma stability studies, quantifying parent compound and metabolites (e.g., morpholinoethyl hydrolysis products) at multiple timepoints.

- Use microsomal incubation (human liver microsomes) to identify primary metabolic hotspots, supported by HRMS fragmentation patterns for metabolite structural assignment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.